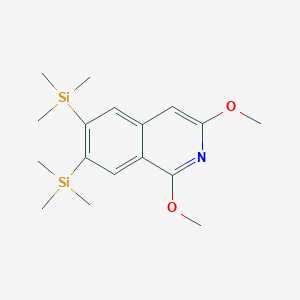

1,3-Dimethoxy-6,7-bis(trimethylsilyl)isoquinoline

CAS No.: 86854-63-9

Cat. No.: VC17283666

Molecular Formula: C17H27NO2Si2

Molecular Weight: 333.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86854-63-9 |

|---|---|

| Molecular Formula | C17H27NO2Si2 |

| Molecular Weight | 333.6 g/mol |

| IUPAC Name | (1,3-dimethoxy-6-trimethylsilylisoquinolin-7-yl)-trimethylsilane |

| Standard InChI | InChI=1S/C17H27NO2Si2/c1-19-16-10-12-9-14(21(3,4)5)15(22(6,7)8)11-13(12)17(18-16)20-2/h9-11H,1-8H3 |

| Standard InChI Key | VVRIAQQAOZBCJB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=CC(=C(C=C2C(=N1)OC)[Si](C)(C)C)[Si](C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The isoquinoline core of 1,3-dimethoxy-6,7-bis(trimethylsilyl)isoquinoline consists of a bicyclic aromatic system fused at the C1–C2 and C3–C4 positions. Methoxy groups at C1 and C3 introduce electron-donating effects, while the bulky trimethylsilyl substituents at C6 and C7 confer steric hindrance and lipophilicity. Computational studies suggest that the TMS groups induce significant distortion in the planar isoquinoline framework, which may influence intermolecular interactions and solubility profiles .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 86854-63-9 |

| Molecular Formula | |

| Molecular Weight | 333.6 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely lipophilic due to TMS groups |

Spectroscopic Characterization

Synthesis and Reaction Pathways

Core Isoquinoline Formation

The synthesis of 1,3-dimethoxy-6,7-bis(trimethylsilyl)isoquinoline typically begins with the construction of the isoquinoline scaffold. Two predominant strategies are employed:

-

Pictet–Grams Reaction: This method facilitates the cyclization of β-phenylethylamine derivatives under acidic conditions, yielding 1,3-disubstituted isoquinolines. Pre-functionalization with methoxy groups prior to cyclization ensures regioselectivity .

-

Bischler–Napieralski Cyclization: Employing acylated phenethylamines, this approach generates dihydroisoquinolines, which are subsequently oxidized to aromatic isoquinolines. The introduction of TMS groups post-cyclization avoids steric interference during ring closure .

Functionalization at C6 and C7

The installation of trimethylsilyl groups at C6 and C7 presents synthetic challenges due to the steric congestion of the isoquinoline core. A sequential lithiation-silylation protocol is often utilized:

-

Directed ortho-Metalation: Using a strong base such as LDA (lithium diisopropylamide), deprotonation at C6 and C7 generates a dianionic intermediate.

-

Electrophilic Quenching: Reaction with trimethylsilyl chloride (TMSCl) affords the bis-silylated product. The methoxy groups at C1 and C3 act as directing groups, enhancing regioselectivity .

Table 2: Comparative Synthesis Approaches

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Pictet–Grams | 45–55 | Regioselective methoxy incorporation | Limited to electron-rich substrates |

| Bischler–Napieralski | 60–70 | Compatibility with late-stage silylation | Requires oxidation step |

Applications in Medicinal Chemistry

Drug Delivery and Prodrug Design

The lipophilic TMS groups improve membrane permeability, making this compound a candidate for prodrug formulations. Enzymatic cleavage of the silyl ethers in vivo could release active metabolites, as demonstrated in silyl-modified antifungals .

Research Frontiers and Challenges

Catalytic Asymmetric Synthesis

Current synthetic routes yield racemic mixtures. Developing enantioselective methods using chiral auxiliaries or organocatalysts remains an open challenge. Preliminary work on related isoquinolines employs palladium-catalyzed asymmetric allylic alkylation, achieving enantiomeric excess (ee) >90% .

Materials Science Applications

The compound’s extended π-system and silicon-based substituents suggest utility in organic electronics. Thin-film transistors (TFTs) incorporating silylated isoquinolines exhibit enhanced charge carrier mobility compared to unmodified analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume